4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide
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Overview
Description
4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy group and a methoxyphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with N-methyl-4-methoxybenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-oxo-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide.
Reduction: Formation of N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide derivatives.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide involves the inhibition of enzyme activity by mimicking the structure of the enzyme’s natural substrate. The sulfonamide group binds to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s function. This mechanism is similar to that of other sulfonamide-based drugs, which are known to inhibit bacterial dihydropteroate synthase.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the sulfonamide group.
4-methoxyphenol: Contains a methoxy group but lacks the sulfonamide and hydroxy groups.
4-hydroxyanisole: Similar to 4-methoxyphenol but with a hydroxy group.
Uniqueness
4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide is unique due to the presence of both the sulfonamide and hydroxy groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(11-12-3-7-14(20-2)8-4-12)21(18,19)15-9-5-13(17)6-10-15/h3-10,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNXISRREOEZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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